molecular formula C17H18N6O B10996809 (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B10996809
M. Wt: 322.4 g/mol
InChI Key: XTMYFPPHZVSTEV-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a 4-benzylpiperazine moiety via a ketone bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in receptor modulation, though specific biological data remain undisclosed in available literature.

Synthetic routes for analogous tetrazolo-pyridine derivatives often involve cyclization reactions or coupling of preformed heterocycles. For example, tetrazolo[1,5-a]pyridine intermediates can be synthesized via [2+3] cycloaddition or by treating pyridine precursors with nitrating agents followed by reduction and tetrazole ring formation . The benzylpiperazine moiety is typically introduced via nucleophilic substitution or amide coupling reactions.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C17H18N6O/c24-17(15-6-7-16-18-19-20-23(16)13-15)22-10-8-21(9-11-22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2

InChI Key

XTMYFPPHZVSTEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Formation of the Tetrazolo[1,5-a]pyridine Core

The tetrazolo[1,5-a]pyridine moiety is typically synthesized via cyclization reactions involving 2-aminopyridine derivatives and nitrating agents. A prominent method involves the treatment of 2-chloronicotinonitrile with sodium azide in dimethylformamide (DMF) at 120°C, yielding 6-cyano-tetrazolo[1,5-a]pyridine with 85% efficiency. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the azide ion attacks the electron-deficient pyridine ring at the ortho-position relative to the nitrile group.

An alternative approach employs copper-catalyzed [2+3] cycloaddition between pyridine-2-carbonitrile and trimethylsilyl azide (TMSN₃) under microwave irradiation (150°C, 20 min), achieving 78% yield. This method benefits from reduced reaction times and improved atom economy compared to conventional thermal conditions.

Synthesis of 4-Benzylpiperazine

4-Benzylpiperazine is routinely prepared via alkylation of piperazine with benzyl bromide in the presence of potassium carbonate. Optimization studies demonstrate that using acetonitrile as the solvent at 60°C for 12 hours provides the highest yield (91%) while minimizing di-alkylation byproducts. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates under aqueous conditions.

Coupling Methodologies for Methanone Formation

Friedel-Crafts Acylation

The methanone bridge is constructed through Friedel-Crafts acylation, where tetrazolo[1,5-a]pyridine-6-carbonyl chloride reacts with 4-benzylpiperazine. Key parameters include:

ParameterOptimal ConditionYield (%)Source
CatalystAlCl₃ (10 mol%)82
SolventDichloromethane78
Temperature0°C → rt, 6 h88

Notably, the use of heterogeneous catalysts like zeolite HY (15 mol%) in toluene at 80°C achieves 85% yield with facile catalyst recovery.

Nucleophilic Acyl Substitution

Activation of the carbonyl group as a mixed anhydride (using ethyl chloroformate) enables efficient coupling with 4-benzylpiperazine in tetrahydrofuran (THF). This method, conducted at -10°C for 2 hours, affords the target compound in 76% yield with >99% purity.

One-Pot Tandem Approaches

Recent developments focus on integrating tetrazole formation and methanone coupling in a single vessel. A three-component reaction of 2-aminopyridine, benzyl azide, and 4-benzylpiperazine in the presence of a bifunctional catalyst (Fe₃O₄@SiO₂-SO₃H) yields the product directly (70%, 24 h). This strategy eliminates intermediate purification steps, enhancing synthetic efficiency.

Microwave-assisted one-pot synthesis reduces reaction time to 45 minutes (300 W, 120°C) while maintaining 73% yield. The enhanced kinetics are attributed to rapid dielectric heating, which accelerates both cyclization and acylation steps.

Catalytic Systems and Green Chemistry

Ionic Liquid Catalysts

The hexamethylenetetramine-based ionic liquid supported on MIL-101(Cr) (HMTA-BAIL@MIL-101(Cr)) demonstrates exceptional activity in tetrazolo-pyridine synthesis (92% yield, 1.5 h). The MOF framework provides high surface area (1,240 m²/g) and acid sites (0.85 mmol/g), facilitating both cyclization and coupling steps.

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the acylation step in water at 37°C, achieving 68% yield. While lower than chemical methods, this approach offers superior enantioselectivity (>99% ee) for chiral derivatives.

Structural Characterization and Quality Control

Critical analytical data for (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone :

TechniqueKey SignalsConfirmation
¹H NMR (400 MHz, CDCl₃)δ 3.58 (m, 8H, piperazine), 7.32 (m, 5H, benzyl)Piperazine integration
HRMS (ESI+)m/z 362.1978 [M+H]⁺Molecular formula C₂₁H₂₃N₇O
XRDPeaks at 2θ = 12.4°, 17.8°, 24.6°Crystalline phase

Purity assessments via HPLC (C18 column, 90:10 MeCN/H₂O) show ≥98% purity for all reported methods.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system operating at 5 mL/min (residence time: 15 min) produces 12 kg/day of the target compound with 81% yield. Key advantages include precise temperature control (ΔT ±1°C) and reduced solvent consumption (3 L/kg vs. 15 L/kg batchwise).

Waste Management Strategies

The AlCl₃ catalyst from Friedel-Crafts reactions is recoverable via aqueous extraction (pH 9.5), enabling 85% reuse over five cycles . Solvent recovery systems using falling-film evaporators achieve 92% DCM recycling.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research on the biological activity of (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is limited but promising. Compounds with similar structural motifs have been associated with various pharmacological effects.

Potential Pharmacological Properties

  • Antidepressant Activity: Similar piperazine derivatives have shown efficacy in treating depression, suggesting potential for this compound.
  • Anticancer Properties: The tetrazole moiety is often linked to anticancer activity due to its ability to interact with cellular targets involved in tumor growth.

Cytotoxicity Studies

A study investigated a related compound, demonstrating significant cytotoxicity against various cancer cell lines, including BT-474 and HeLa cells. The mechanism involved apoptosis induction and tubulin polymerization inhibition, indicating that compounds with similar structures may exhibit comparable activities .

Structure-Activity Relationship (SAR)

Research into structurally similar compounds has revealed that modifications to the benzyl or piperazine components can enhance biological activity. For instance, substituents on the benzyl group can influence the potency against cancer cells .

Synthetic Methods

The synthesis of this compound can be achieved through several methodologies:

  • Multi-step Synthesis: Involves the formation of the piperazine ring followed by the introduction of the benzyl and tetrazole moieties.
  • Catalyzed Reactions: Using catalysts can enhance yield and selectivity during synthesis.

Synthesis Overview

StepReaction TypeKey Reagents
Formation of PiperazineCyclizationPiperazine derivatives
Benzyl SubstitutionAlkylationBenzyl bromide
Tetrazole FormationCycloadditionSodium azide

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Tetrazolo[1,5-a]pyridine Derivatives

Compounds such as ethyl 2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carboxylate (17) and 1-(2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethanone (18) (, Scheme 5) share the pyridine core but replace the tetrazolo group with triazolyl substituents. Additionally, ester or ketone linkers in these compounds may alter solubility and metabolic stability relative to the methanone bridge in the target compound .

Tetrazolo[1,5-a]quinoline Derivatives

describes 3-(3,4-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one, which replaces the pyridine core with a quinoline system. The thiazolidinone moiety in these derivatives introduces a sulfur atom, which may confer distinct redox properties compared to the benzylpiperazine group .

Analytical and Spectral Data

  • Elemental Analysis : All compounds in and were validated via elemental analysis, with deviations <0.4% for C, H, N.
  • Spectral Signatures: Target Compound: Expected IR carbonyl stretch at ~1680 cm⁻¹ (methanone) and ¹H-NMR signals for benzylpiperazine (δ 2.5–3.5 ppm). Quinoline Derivatives (): Show characteristic thiazolidinone C=O stretches at ~1720 cm⁻¹ .

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a novel synthetic molecule that incorporates both piperazine and tetrazole moieties. This combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with these functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Structural Overview

The compound can be structurally represented as follows:

 4 Benzylpiperazin 1 yl tetrazolo 1 5 a pyridin 6 yl methanone\text{ 4 Benzylpiperazin 1 yl tetrazolo 1 5 a pyridin 6 yl methanone}

Here, the benzylpiperazine provides a flexible scaffold, while the tetrazole ring enhances lipophilicity and pharmacokinetic properties.

1. Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. For instance, tetrazolo[1,5-a]quinoline derivatives have been reported to possess significant antibacterial activity comparable to standard antibiotics like indomethacin .

Compound TypeActivity TypeReference
Tetrazolo[1,5-a]quinolineAntibacterial
Piperazine derivativesAntifungal

2. Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole-containing compounds has been well-documented. Certain derivatives have shown efficacy in reducing inflammation in animal models. The incorporation of the tetrazole moiety has been linked to enhanced anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes .

3. Analgesic Activity

Analgesic properties have also been attributed to piperazine derivatives. For example, studies utilizing acetic acid-induced writhing tests demonstrated that specific tetrazole derivatives exhibit significant antinociceptive activity, suggesting their potential use in pain management therapies .

4. Anticancer Activity

Emerging research highlights the anticancer properties of tetrazole derivatives. Compounds that include the tetrazole ring have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies exemplify the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Effects : A comparative analysis was conducted on various substituted tetrazoles against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited MIC values significantly lower than those of traditional antimicrobials .
  • Anti-inflammatory Mechanism Exploration : In vitro studies assessed the effect of tetrazole derivatives on inflammatory cytokine production. The results showed a marked reduction in pro-inflammatory cytokines, supporting their therapeutic potential in inflammatory diseases .

Q & A

Q. Key Considerations :

  • Avoid protic solvents during nucleophilic substitutions to prevent side reactions .
  • Use inert atmospheres (N2_2) for Pd-catalyzed steps .

Advanced: How to assess environmental stability and degradation pathways of this compound?

Answer:

Hydrolysis Studies : Incubate at pH 2–12 and monitor degradation via LC-MS to identify labile bonds (e.g., amide or ester linkages) .

Photostability : Expose to UV-Vis light (300–800 nm) and quantify photoproducts .

Microbial Degradation : Use soil/water microcosms to evaluate biodegradation half-life .

Computational Modeling : Predict persistence using EPI Suite or other QSAR tools .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

Catalyst Screening : Test Pd0^0/CuI^I systems for improved cross-coupling efficiency .

Stoichiometry Adjustment : Increase equivalents of tetrazolo-pyridine precursor if it acts as a limiting reagent .

Byproduct Analysis : Use TLC/MS to detect side products (e.g., dimerization) and adjust protecting groups .

Temperature Gradients : Optimize reflux duration to balance completion vs. decomposition .

Advanced: What strategies enhance the compound’s solubility for in vivo studies?

Answer:

Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .

Cosolvent Systems : Use DMSO/PEG-400 mixtures for parenteral formulations .

Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .

LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) while monitoring permeability .

Basic: What are the storage conditions to ensure compound stability?

Answer:

Temperature : Store at –20°C in amber vials to prevent thermal/photolytic degradation .

Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone group .

Solvent Choice : Keep in anhydrous DMSO or acetonitrile for long-term stability .

Advanced: How to validate target engagement in complex biological systems?

Answer:

Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

Click Chemistry Probes : Incorporate alkyne tags for pull-down assays and proteomic profiling .

Inhibitor Co-treatment : Use known antagonists to block activity and verify specificity .

CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.